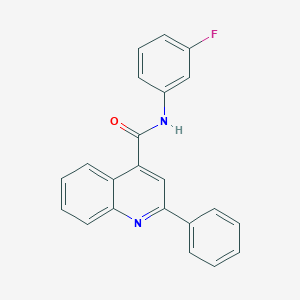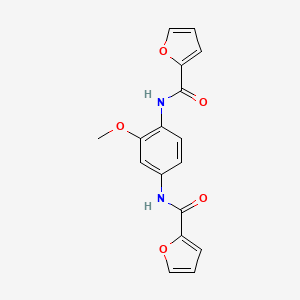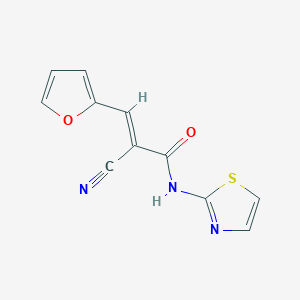
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide, also known as FPAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPAQ belongs to the class of quinolinecarboxamides, which are known for their diverse pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorders, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In neurodegenerative disorders, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In inflammation, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide induces apoptosis and inhibits cell proliferation. In neurodegenerative disorders, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide reduces oxidative stress and inflammation and has neuroprotective effects. In inflammation, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide research, including:
1. Further investigation of the mechanism of action of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide in cancer, neurodegenerative disorders, and inflammation.
2. Development of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide derivatives with improved pharmacological properties, such as increased solubility and potency.
3. Investigation of the potential use of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies for the treatment of cancer, neurodegenerative disorders, and inflammation.
4. Investigation of the potential use of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide in other diseases, such as cardiovascular disease and diabetes.
5. Investigation of the potential use of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide as a diagnostic tool for cancer and neurodegenerative disorders.
Conclusion
In conclusion, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide is a chemical compound with potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity, but also has some limitations. There are several future directions for N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide research, including further investigation of its mechanism of action and the development of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 3-fluoroaniline with 2-phenyl-4-quinolinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature, and the resulting product is purified by column chromatography.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O/c23-16-9-6-10-17(13-16)24-22(26)19-14-21(15-7-2-1-3-8-15)25-20-12-5-4-11-18(19)20/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMDUBAPSSLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)
![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)
![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)

![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)

![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)


![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)